![molecular formula C17H14BrClN2O3 B2374999 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol CAS No. 488855-01-2](/img/structure/B2374999.png)
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a pyrazole ring, and a phenol group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzodioxin and pyrazole rings are likely to contribute significantly to the compound’s three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromo and chloro substituents could potentially be reactive sites for further chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and chloro substituents could influence its polarity, solubility, and stability .Applications De Recherche Scientifique
Antimicrobial and Anti-proliferative Activities
Compounds structurally related to 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol demonstrate significant biological properties. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds showed promising antimicrobial and antiproliferative activities. One specific derivative demonstrated notable inhibitory effect against HCT-116 cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Structural Analysis and Molecular Interactions
In 2018, a study focused on the structural elucidation of a novel pyrazole derivative with similarities to the compound . This study, by Naveen et al., included X-ray diffraction studies and Hirshfeld surface analysis, offering insights into the molecule's solid-state structure and intermolecular interactions (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Properties and Cytotoxic Activity
Palkar et al. (2017) investigated a series of pyrazol-5-ones derived from a 2-aminobenzothiazole nucleus, sharing structural features with the target compound. These derivatives displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Synthesis and Identification of Derivatives
Adnan, Hassan, and Thamer (2014) explored the synthesis of various heterocyclic compounds, including pyrazole derivatives. These compounds were prepared via reactions involving 2-aminobenzaldehyde, indicating potential pathways for synthesizing related compounds (Adnan, Hassan, & Thamer, 2014).
Quantum Chemical Analysis and Molecular Docking Studies
Several studies have used quantum chemical analysis and molecular docking to explore the interactions and potential pharmacological importance of pyrazole derivatives. For instance, Venil et al. (2021) conducted such analyses, indicating the potential bioactivity of these molecules (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c18-10-3-9-7-23-8-24-17(9)13(4-10)15-6-14(20-21-15)12-5-11(19)1-2-16(12)22/h1-5,15,21-22H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLHQJXXKLBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC(=CC4=C3OCOC4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
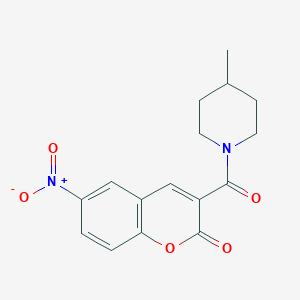
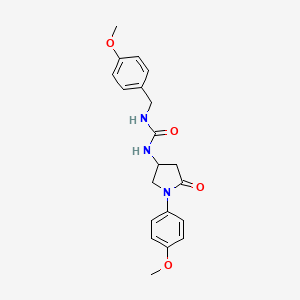
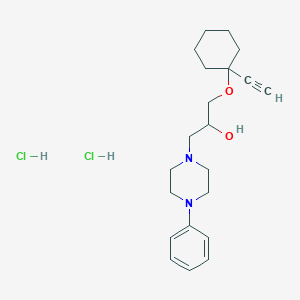

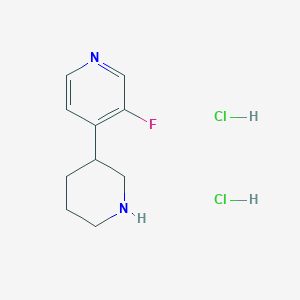
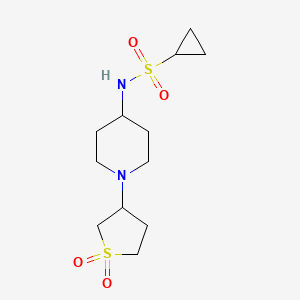
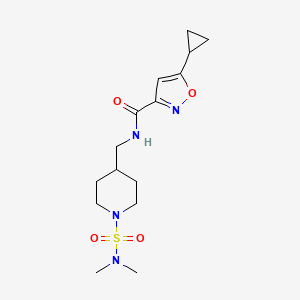



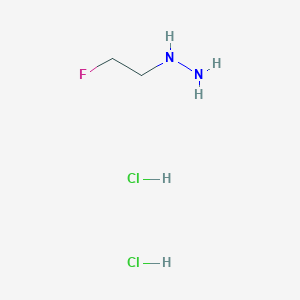
![2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2374937.png)
